molecular formula C16H20Cl3NO10 B3243582 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate CAS No. 158250-57-8

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate

Cat. No.: B3243582
CAS No.: 158250-57-8
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate is a chemical compound widely used in organic synthesis, particularly in the field of glycosylation. This compound is a derivative of D-mannose, a type of sugar, and is often employed as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Its unique structure, which includes acetyl groups and a trichloroacetimidate moiety, makes it highly reactive and suitable for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate typically involves the acetylation of D-mannose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-mannose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Glycosylation: Typically performed in the presence of a Lewis acid catalyst such as boron trifluoride etherate.

    Substitution: Requires nucleophiles like alcohols or amines under basic conditions.

    Hydrolysis: Conducted in aqueous acidic conditions.

Major Products

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate primarily involves its role as a glycosyl donor. The trichloroacetimidate group is highly reactive and facilitates the formation of glycosidic bonds through a nucleophilic substitution mechanism. The acetyl groups protect the hydroxyl groups of D-mannose, preventing unwanted side reactions and ensuring selective glycosylation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate
  • 2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl trichloroacetimidate

Uniqueness

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate is unique due to its specific configuration and reactivity. Compared to its glucopyranosyl and galactopyranosyl analogs, it offers distinct stereochemical properties that are advantageous in the synthesis of mannose-containing oligosaccharides and glycoconjugates .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975880
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6047-47-8
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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